molecular formula C19H17N5O3 B2531382 N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359319-60-0

N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Katalognummer B2531382
CAS-Nummer: 1359319-60-0
Molekulargewicht: 363.377
InChI-Schlüssel: RVKHEJOQWOCECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It is a member of the class of acetamides and an aromatic ether . It is functionally related to a p-anisidine and a paracetamol .


Synthesis Analysis

The synthesis of such compounds involves a series of chemical reactions . The structures of the synthesized compounds are determined using H NMR, C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Triazole compounds, which are part of the structure of this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the molecular weight of the compound can be computed .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, due to its structural complexity, plays a significant role in the synthesis of various chemical derivatives with potential biological activities. One notable example is the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, which are achieved through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters. These derivatives showcase the versatility of triazoloquinoxaline moieties for further chemical modifications and potential applications in drug development (Fathalla, 2015).

Anticancer Activity

The structural motif of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the this compound, has been explored for its anticancer properties. A series of such derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential of these compounds in the development of new anticancer agents. The introduction of different substituents has been shown to enhance the activity, highlighting the importance of structural optimization in drug design (Reddy et al., 2015).

Positive Inotropic Effects

Derivatives of 1,2,4-triazolo[4,3-a]quinoline, structurally related to this compound, have been evaluated for their positive inotropic activities. These studies have identified compounds with significant effects on the stroke volume in isolated rabbit-heart preparations, suggesting potential applications in the treatment of heart conditions. This research underlines the therapeutic potential of triazoloquinoline derivatives in cardiovascular diseases (Li et al., 2008).

Antiallergic Agents

The exploration of 1,2,4-triazolo[4,3-a]quinoxaline derivatives as antiallergic agents has led to the identification of compounds with significant activity in inhibiting antigen-induced release of histamine and passive cutaneous anaphylaxis in rats. These findings suggest the potential of these derivatives in the development of new therapies for allergic reactions, emphasizing the broad pharmacological applications of triazoloquinoxaline derivatives (Loev et al., 1985).

Zukünftige Richtungen

The future directions for the study of this compound could include further exploration of its biological activities, potential therapeutic applications, and detailed investigation of its mechanism of action .

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-21-22-18-19(26)23(15-5-3-4-6-16(15)24(12)18)11-17(25)20-13-7-9-14(27-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKHEJOQWOCECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.